molecular formula C14H15NO5S B2625367 Methyl 3-(2-ethoxy-1-methyl-2-oxoethoxy)thieno[2,3-b]pyridine-2-carboxylate CAS No. 400083-29-6

Methyl 3-(2-ethoxy-1-methyl-2-oxoethoxy)thieno[2,3-b]pyridine-2-carboxylate

Cat. No.: B2625367
CAS No.: 400083-29-6
M. Wt: 309.34
InChI Key: DYECJZGQRDLUQS-UHFFFAOYSA-N
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Description

Methyl 3-(2-ethoxy-1-methyl-2-oxoethoxy)thieno[2,3-b]pyridine-2-carboxylate is a complex organic compound that belongs to the class of thienopyridine derivatives. This compound is characterized by its unique structure, which includes a thieno[2,3-b]pyridine core with various functional groups attached. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(2-ethoxy-1-methyl-2-oxoethoxy)thieno[2,3-b]pyridine-2-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thieno[2,3-b]pyridine Core: This step involves the cyclization of appropriate precursors under specific conditions to form the thieno[2,3-b]pyridine ring.

    Introduction of the Carboxylate Group: The carboxylate group is introduced through esterification reactions, often using reagents like methyl chloroformate.

    Attachment of the Ethoxy and Oxoethoxy Groups: These groups are introduced through nucleophilic substitution reactions, using reagents such as ethyl bromoacetate and sodium ethoxide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(2-ethoxy-1-methyl-2-oxoethoxy)thieno[2,3-b]pyridine-2-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where functional groups can be replaced by others using appropriate nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium ethoxide in ethanol for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

Methyl 3-(2-ethoxy-1-methyl-2-oxoethoxy)thieno[2,3-b]pyridine-2-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of Methyl 3-(2-ethoxy-1-methyl-2-oxoethoxy)thieno[2,3-b]pyridine-2-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular functions and pathways.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-[(1-ethoxy-1-oxopropan-2-yl)oxy]thieno[2,3-b]pyridine-2-carboxylate
  • Methyl 3-methoxy-2-(2-methoxy-2-oxoethoxy)benzoate

Uniqueness

Methyl 3-(2-ethoxy-1-methyl-2-oxoethoxy)thieno[2,3-b]pyridine-2-carboxylate is unique due to its specific functional groups and the thieno[2,3-b]pyridine core This structure imparts distinct chemical and biological properties that differentiate it from other similar compounds

Properties

IUPAC Name

methyl 3-(1-ethoxy-1-oxopropan-2-yl)oxythieno[2,3-b]pyridine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO5S/c1-4-19-13(16)8(2)20-10-9-6-5-7-15-12(9)21-11(10)14(17)18-3/h5-8H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYECJZGQRDLUQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)OC1=C(SC2=C1C=CC=N2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001331505
Record name methyl 3-(1-ethoxy-1-oxopropan-2-yl)oxythieno[2,3-b]pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001331505
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

38.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24819138
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

400083-29-6
Record name methyl 3-(1-ethoxy-1-oxopropan-2-yl)oxythieno[2,3-b]pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001331505
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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